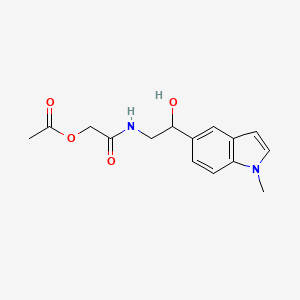

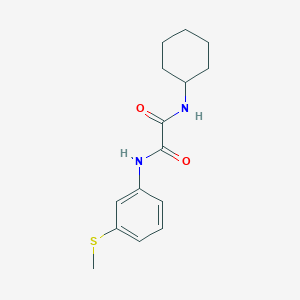

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and belongs to the class of small molecules that selectively target RNA polymerase I transcription complex.

Applications De Recherche Scientifique

- Oxalamide 2 shows promising antiviral activity as an entry inhibitor targeting the CD4-binding site of HIV-1 . Researchers are exploring its potential in combating viral infections.

- Oxalamides, including oxalamides 3–5 , serve as robust ligands in copper-catalyzed cross coupling reactions. These reactions play a crucial role in organic synthesis and material science .

- Oxalamide 6 finds use as a flavoring agent in food processing. Its unique properties contribute to enhancing taste and aroma in various food products .

- In drug delivery systems, oxalamide 7 serves as a synthon for organosilica nanoparticles. These nanoparticles can encapsulate and deliver therapeutic agents efficiently .

- The compound’s amide functionality is essential for various chemical transformations. Researchers explore its use in constructing complex molecules through amide bond formation .

- A sustainable synthesis of oxalamides involves acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex. This method generates H2 as the sole byproduct, making it environmentally friendly .

Antiviral Activity

Copper-Catalyzed Cross Coupling Reactions

Flavoring Agents in Food Processing

Drug Delivery Synthon

Amide Bond Formation

Sustainable Synthesis via Ruthenium Catalysis

Mécanisme D'action

Target of Action

The primary target of N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .

Mode of Action

It is likely that the compound interacts with the enzyme, potentially inhibiting its function and affecting protein synthesis .

Biochemical Pathways

Given its target, it is plausible that the compound impacts pathways related to protein synthesis and regulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given its target, it is likely that the compound affects protein synthesis and regulation, potentially leading to changes in cellular function .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Propriétés

IUPAC Name |

N-cyclohexyl-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-20-13-9-5-8-12(10-13)17-15(19)14(18)16-11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIJVZYHOYJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2800853.png)

![4-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2800854.png)

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2800855.png)

![4-({[(2Z)-6,8-dibromo-3-carbamoyl-2H-chromen-2-ylidene]amino}methyl)benzoic acid](/img/structure/B2800858.png)

![(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2800863.png)

![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one](/img/structure/B2800864.png)

![N-(4-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2800866.png)

![2-[4-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2800869.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B2800871.png)